molecular formula C12H19N5 B11730483 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856041-31-0

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11730483
CAS No.: 1856041-31-0
M. Wt: 233.31 g/mol
InChI Key: BFAUBMOUJMOAPV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring a 1,3-dimethyl-substituted pyrazole core linked via a methylene bridge to a 1-propyl-substituted pyrazole ring at position 4.

Properties

CAS No.

1856041-31-0

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-4-5-17-9-11(8-14-17)7-13-12-6-10(2)15-16(12)3/h6,8-9,13H,4-5,7H2,1-3H3

InChI Key

BFAUBMOUJMOAPV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CC(=NN2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methyl and propyl substituents contrast with halogenated (e.g., Cl, F, Br) or aryl (e.g., phenyl, pyridinyl) groups in analogues. These substituents influence electronic properties, solubility, and steric bulk .

Yield Trends :

  • Bulky substituents (e.g., propyl in the target) may reduce yields compared to smaller groups (e.g., methyl or ethyl) due to steric hindrance .

Physicochemical Properties

Melting Points and Solubility

Compound Melting Point (°C) Substituent Impact Reference
Target Compound Not reported Methyl/propyl groups likely lower mp vs. Cl
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 133–135 Chloro and cyano increase crystallinity
5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) 171–172 Dual chloro substituents elevate mp
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride Not reported Hydrochloride salt improves aqueous solubility

Insights :

  • Chloro and cyano groups in increase melting points due to stronger intermolecular forces (dipole-dipole, π-stacking).
  • The target’s alkyl substituents (methyl, propyl) likely reduce polarity, lowering melting points and enhancing lipid solubility compared to halogenated analogues.

Spectroscopic Data

NMR and MS Trends

Compound Key NMR Signals (δ, ppm) MS ([M+H]+) Reference
Target Compound Expected: ~2.6 (CH3), 1.0 (CH3CH2CH2) Not reported
3a () 2.66 (s, 3H, CH3), 7.43–8.12 (m, aryl H) 403.1
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine 1.2 (t, CH2CH3), 2.5 (s, CH3), 7.3–8.5 (pyridine H) 203.1
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine 2.6 (s, CH3), 4.3 (CH2 bridge) 287.8 (M+H, HCl salt)

Analysis :

  • Methyl groups in the target compound would produce singlets near δ 2.6 ppm, similar to 3a .
  • The propyl group’s terminal CH3 may appear as a triplet near δ 1.0 ppm, distinguishing it from ethyl or cyclopropylmethyl analogues .

Biological Activity

1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, identified by its CAS number 1856067-13-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex structure that contributes to its diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol
  • IUPAC Name : 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

The structural features of this compound include two methyl groups on the pyrazole ring and a propyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. The compound has shown activity against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxic effects.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of key regulatory proteins involved in cell cycle progression.
  • Induction of apoptosis in cancer cells through mitochondrial pathways.

For example, compounds related to pyrazoles have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.067 µM . This suggests that similar mechanisms might be at play for 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial potential. A study evaluating related pyrazole derivatives reported significant activity against various pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

These findings indicate that pyrazole derivatives could serve as effective antimicrobial agents.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives:

  • Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against MCF7 and A549 cell lines. The study concluded that specific modifications to the pyrazole ring could enhance cytotoxicity .
  • Antimicrobial Evaluation : Research on thiazol and thiophene-bearing pyrazole derivatives revealed promising antimicrobial properties, supporting the hypothesis that structural diversity in pyrazoles leads to varied biological activities .

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